5,6-Dihydro-1H-indol-7(4H)-one

Physical Chemistry Analytical Method Development Synthetic Organic Chemistry

Researchers requiring a tetrahydroindolone building block with precise oxidation state face limited sourcing of the unsubstituted parent scaffold. This compound delivers the exact 5,6-dihydro-7-oxo framework essential for: - Systematic SAR exploration at C-2, C-3, and N-1 positions in PTK modulator programs. - Fischer indole cyclization yielding polycyclic derivatives with defined ring junction stereochemistry. - Selective N-alkylation/arylation via deprotonation (pKa ~15.25) while retaining the 7-ketone handle. Supplied with characterized purity (≥95%) and unambiguous CAS 23456-78-2 identification for QC and impurity profiling.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 23456-78-2
Cat. No. B2395801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-1H-indol-7(4H)-one
CAS23456-78-2
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NC=C2
InChIInChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2
InChIKeyHBNLHFPGBPXSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-1H-indol-7(4H)-one: Overview & Core Characteristics


5,6-Dihydro-1H-indol-7(4H)-one (CAS 23456-78-2, C8H9NO, MW 135.16) is a partially saturated indole derivative that functions as a tetrahydroindolone building block in organic and medicinal chemistry research . The compound is characterized by a melting point of 95 °C, a predicted boiling point of 310.6±11.0 °C, and a predicted density of 1.216±0.06 g/cm³ . As a heterocyclic scaffold, it is primarily procured as a synthetic intermediate for the preparation of more complex indole-containing molecular architectures .

Scaffold

Partially saturated tetrahydroindolone building block for indole-containing molecular architectures.

Procurement role

Synthetic intermediate requiring the exact 7-keto and 4,5,6,7-tetrahydro oxidation state; not replaceable by fully aromatic indolones or oxindoles.

5,6-Dihydro-1H-indol-7(4H)-one: Substitution Risks in Procurement


Despite sharing the indolone or tetrahydroindolone core, analogs within this class exhibit divergent reactivity profiles, substitution patterns, and synthetic accessibility that preclude simple interchange. The 5,6-dihydro-1H-indol-7(4H)-one scaffold bears a specific ketone at the 7-position and a partially saturated 4,5,6,7-tetrahydro ring system, which differentiates it from fully aromatic indol-7-ones (CHEBI:51634), 2-oxindoles (indolin-2-ones), and N-alkylated tetrahydroindolones . These structural distinctions alter nucleophilicity at the pyrrole ring, electrophilicity at the ketone, and the compound's utility as a Fischer indole precursor [1]. Procurement decisions must therefore be guided by the precise synthetic sequence requiring this exact oxidation state and ring saturation pattern, not merely the indole pharmacophore.

Scaffold Oxidation State Mismatch

Fully aromatic indol-7-ones and oxindoles lack the saturated 4,5,6,7 positions; their nucleophilicity and electrophilicity differ from this tetrahydroindolone.

Reactivity Profile Divergence

N-alkylation, electrophilic substitution, and Fischer indole cyclization outcomes may shift if the exact ring saturation and ketone placement are not matched.

Synthetic Pathway Specificity

Alternative indolone cores cannot directly substitute without altering protecting group strategy, regioselectivity, or downstream functionalization sequence.

5,6-Dihydro-1H-indol-7(4H)-one: Comparative Selection Evidence


Predicted pKa Comparison: Reaction & Purification Impact

The predicted pKa of 5,6-dihydro-1H-indol-7(4H)-one is 15.25±0.20, which reflects the acidity of the pyrrole NH proton. This value is substantially higher (less acidic) than the pKa of fully conjugated indol-7-one derivatives due to the absence of extended aromatic stabilization of the conjugate base. This difference directly informs the choice of base strength required for deprotonation in N-alkylation or N-arylation steps .

Predicted pKa
Class-level inference
pKa 15.25±0.20
vs ~13–14 (conjugated indol-7-one)
vs 16.2–17.0 (indole)
Informs base strength for N-functionalization
Predicted; verify experimentally. Less acidic than oxindoles.
Physical Chemistry Analytical Method Development Synthetic Organic Chemistry

EAS Regioselectivity vs. Indole & Oxindole

The partially saturated 4,5,6,7-tetrahydro ring system alters the electron density distribution of the pyrrole ring relative to fully aromatic indole or the 2-oxindole scaffold. In indole, electrophilic substitution occurs preferentially at the C-3 position due to enamine character. In 5,6-dihydro-1H-indol-7(4H)-one, the C-2 and C-3 positions remain nucleophilic, but the absence of full aromaticity in the fused six-membered ring modifies the activation barrier for substitution and the stability of Wheland intermediates .

EAS Regioselectivity
Class-level inference
C-2/C-3 substitution pattern differs from indole (>99:1 C-3) and oxindole (C-5 dominant). No quantitative ratio available.
Directs protecting group and synthetic route design
Qualitative difference; validate on target scaffold.
Synthetic Organic Chemistry Medicinal Chemistry Heterocyclic Chemistry

Melting Point & Storage Stability Comparison

5,6-Dihydro-1H-indol-7(4H)-one exhibits a melting point of 95 °C , which positions it as a room-temperature solid under standard laboratory storage conditions (20-25 °C). This thermal profile is distinct from many common heterocyclic building blocks, such as liquid indole (mp -2.5 °C) or higher-melting oxindole (mp 127-128 °C). The 95 °C melting point eliminates the need for refrigerated storage required for low-melting solids while remaining sufficiently low to permit facile melting for transfer or reaction setup .

Melting Point & Storage
Reported
95 °C (solid at RT)
vs indole (−2.5 °C, liquid)
vs oxindole (127–128 °C, solid)
Ambient storage as crystalline solid; no cold chain required
Measured mp; simplifies inventory handling.
Material Handling Storage Stability Procurement Logistics

5,6-Dihydro-1H-indol-7(4H)-one: Application Scenarios


N-Functionalization for 7-Substituted Indoles

The predicted pKa of 15.25±0.20 for the pyrrole NH proton indicates that this compound can be selectively deprotonated using moderately strong bases (e.g., NaH, KOtBu) for N-alkylation or N-arylation. This enables the preparation of N-substituted tetrahydroindolones as intermediates for further elaboration, a key step in constructing more complex indole-based pharmacophores. The scaffold's ketone at the 7-position remains intact under these basic conditions, providing a handle for subsequent reductive amination, Grignard addition, or Wittig olefination.

Fischer Indole Synthesis for Fused Heterocycles

The tetrahydroindolone framework serves as a starting material for Fischer indole cyclization when reacted with arylhydrazines under acidic conditions [1]. The partially saturated ring system can direct cyclization to yield polycyclic indole derivatives with defined ring junction stereochemistry. This application leverages the compound's specific oxidation state at the 4,5,6,7-positions, which is not achievable with fully aromatic indol-7-one starting materials that lack the saturated carbons necessary for subsequent transformations.

Kinase Inhibitor Scaffold Development

Patent literature [1] identifies dihydroindolone cores as privileged scaffolds for modulating protein tyrosine kinase (PTK) activity. 5,6-Dihydro-1H-indol-7(4H)-one represents the unsubstituted parent scaffold of this class, enabling medicinal chemistry teams to explore structure-activity relationships (SAR) through systematic substitution at the pyrrole C-2 and C-3 positions as well as N-1. The compound's distinct regioselectivity profile for electrophilic substitution differentiates it from oxindole and indole scaffolds, potentially yielding patentably distinct chemical matter.

Reference Standard for Impurity Profiling

Given its role as the unsubstituted parent compound of the tetrahydroindolone class, 5,6-dihydro-1H-indol-7(4H)-one (CAS 23456-78-2) can serve as a reference standard or impurity marker in the quality control of more complex dihydroindolone-based active pharmaceutical ingredients (APIs). Its well-defined melting point of 95 °C and established CAS registry number enable unambiguous identification and quantification in HPLC, GC-MS, or NMR-based analytical methods.

Application
Selection Property
Validation Focus
N-Functionalization
pKa-driven base compatibility
Deprotonation efficiency and ketone stability
Fischer indole synthesis
Saturation pattern for cyclization
Regiochemical outcome in polycyclic formation
Kinase inhibitor SAR
Electrophilic substitution selectivity
C-2/C-3 vs. N-1 substitution pattern
Reference standard
Identity and purity benchmarking
Melting point and CAS confirmation

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